3-[(3-Bromophenoxy)methyl]azetidine
Description
3-[(3-Bromophenoxy)methyl]azetidine is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen ring) substituted with a 3-bromophenoxymethyl group. Azetidines are increasingly studied for their conformational rigidity and bioactivity, particularly in drug discovery for neurological and inflammatory diseases .
The synthesis of similar azetidine derivatives often involves aza-Michael addition or Suzuki–Miyaura cross-coupling, as seen in the preparation of brominated pyrazole-azetidine hybrids . For example, brominated intermediates like 3-bromo-3-methylazetidines serve as precursors for nucleophilic substitutions to introduce diverse functional groups .
Properties
IUPAC Name |
3-[(3-bromophenoxy)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-2-1-3-10(4-9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRSPKQNARIEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenoxy)methyl]azetidine typically involves the reaction of 3-bromophenol with azetidine in the presence of a suitable base. One common method is the nucleophilic substitution reaction where 3-bromophenol reacts with azetidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromophenoxy)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as phenols or quinones.
Reduction: Reduced products such as 3-[(3-phenoxy)methyl]azetidine.
Substitution: Substituted products depending on the nucleophile used, such as 3-[(3-aminophenoxy)methyl]azetidine.
Scientific Research Applications
3-[(3-Bromophenoxy)methyl]azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenoxy)methyl]azetidine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the azetidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
3-Aryl Azetidine Derivatives
Methyl-Substituted Azetidines
- Example: 2-Methyl-3-oxoazetidine derivatives (e.g., analogs 12a and 12b from ). Key Differences: Methyl substitution at the azetidine 2-position reduces oxidative metabolism but compromises potency. Data: EC₅₀ = 1,510–1,455 nM for hM4 receptor potentiation, compared to unsubstituted analogs (EC₅₀ = ~300 nM) . Implications: The 3-bromophenoxymethyl group in the target compound may offer better steric and electronic profiles for receptor binding compared to methyl groups.
3-Aryl-3-Azetidinyl Acetic Acid Methyl Esters
- Example: 3-(4-Trifluoromethylphenyl)-3-azetidinyl acetic acid methyl ester (Compound 28 in ). Structural Features: Quaternary azetidine carbon (δ 40.1 ppm) and methylene carbon (δ 45.1 ppm) in NMR . Comparison: The absence of an acetic acid ester moiety in 3-[(3-Bromophenoxy)methyl]azetidine may reduce metabolic liability but alter solubility.
Halogen-Substituted Azetidines
3-[(5-Bromo-2-fluorophenyl)methyl]azetidine
- CAS: 937619-34-6 (). Key Differences: Bromine and fluorine at the 5- and 2-positions of the phenyl ring, respectively. Implications: Fluorine’s electron-withdrawing effect may enhance metabolic stability compared to the 3-bromophenoxy group .
3-(2-Bromophenoxy)azetidine
Functionalized Azetidines via Cross-Coupling
- Example: Brominated pyrazole-azetidine hybrids (). Synthesis: Suzuki–Miyaura cross-coupling with boronic acids enables diversification. Comparison: The bromine in this compound could similarly serve as a handle for further functionalization .
Pharmacological and Physicochemical Properties
Metabolic Stability
Data Table: Key Structural and Functional Comparisons
Biological Activity
3-[(3-Bromophenoxy)methyl]azetidine is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article explores the compound's mechanisms of action, biochemical interactions, and relevant case studies that highlight its significance in pharmacological research.
Chemical Structure and Properties
The compound this compound features a four-membered azetidine ring substituted with a bromophenyl group. Its molecular formula is , and it has a molecular weight of approximately 226.11 g/mol. The presence of the bromine atom enhances the compound's reactivity and potential interactions with biological targets, which is crucial for its biological activity.
Target of Action
The primary target of this compound is mycolic acid biosynthesis in Mycobacterium tuberculosis. This compound interferes with cell envelope biogenesis, specifically inhibiting late-stage mycolic acid biosynthesis, which is essential for maintaining the structural integrity of the mycobacterial cell wall.
Mode of Action
By disrupting the formation of mycolic acids, this compound leads to the death of Mycobacterium tuberculosis through:
- Inhibition of Mycobacterial Growth : The compound effectively reduces the viability of mycobacteria by targeting their cell wall synthesis pathways.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes and proteins, influencing their activity. For instance:
- Matrix Metalloproteinases (MMPs) : The compound has been shown to inhibit MMPs, which are crucial in tissue remodeling and inflammation processes.
- Oxidative Stress Response : It modulates enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase, suggesting a protective role against cellular stress.
Cellular Effects
The compound's effects on cellular processes are significant:
- Cell Signaling Pathways : It influences key signaling molecules such as Akt and PTEN, which are involved in cell survival and apoptosis.
- Gene Expression : By affecting gene expression related to inflammation and cellular metabolism, it may provide therapeutic benefits in inflammatory diseases.
Antimicrobial Activity
In laboratory settings, studies have demonstrated that this compound exhibits potent antimicrobial activity against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values indicate that this compound can effectively inhibit bacterial growth at low concentrations, comparable to established antibiotics like isoniazid .
Anti-inflammatory Properties
In animal models, the compound has shown promising results in reducing inflammation. At low to moderate doses, it has been effective in decreasing markers of inflammation and oxidative stress. This suggests potential applications in treating inflammatory conditions such as osteoarthritis .
Summary of Findings
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | Approximately 226.11 g/mol |
| Primary Target | Mycolic acid biosynthesis in Mycobacterium tuberculosis |
| Mechanism | Inhibits cell wall synthesis leading to bacterial death |
| Enzyme Interactions | Inhibits MMPs; modulates SOD and catalase |
| Cellular Effects | Influences Akt and PTEN signaling pathways |
| Antimicrobial Activity (MIC) | Effective against Mycobacterium tuberculosis |
| Anti-inflammatory Effects | Reduces inflammation markers in animal models |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
